N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide
Description
N-{2-[(1H-Indol-3-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide (CAS 1144450-82-7) is a synthetic indole carboxamide derivative with a molecular formula of C₂₂H₂₂N₄O₂ and a molecular weight of 374.4 . Its structure features a 1-methyl substitution on the indole nitrogen and a carboxamide linkage via an ethylamino spacer to a second indole-3-carbonyl group.
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[2-(1H-indole-3-carbonylamino)ethyl]-1-methylindole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-25-13-17(15-7-3-5-9-19(15)25)21(27)23-11-10-22-20(26)16-12-24-18-8-4-2-6-14(16)18/h2-9,12-13,24H,10-11H2,1H3,(H,22,26)(H,23,27) |
InChI Key |
MHVPJRFKAFYIBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Indole Core Functionalization
The synthesis begins with the preparation of 1-methyl-1H-indole-3-carboxylic acid, a critical intermediate. A widely adopted method involves:
-
Vilsmeier-Haack formylation of indole using POCl₃ and DMF to yield indole-3-carbaldehyde.
-
Cannizzaro reaction under basic conditions (20% NaOH) to disproportionate the aldehyde into indole-3-carboxylic acid.
-
Methylation at the indole nitrogen using methyl iodide or dimethyl sulfate in the presence of NaH or K₂CO₃.
Example conditions :
Carboxamide Formation
The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂) under reflux. Subsequent reaction with ethylenediamine derivatives introduces the aminoethyl linker:
Stepwise process :
-
Chlorination : Indole-3-carboxylic acid (1.0 equiv) + SOCl₂ (5.0 equiv), reflux, 2 h (yield: 92%).
-
Amidation : Indole-3-carbonyl chloride (1.0 equiv) + N-Boc-ethylenediamine (1.2 equiv), triethylamine (2.0 equiv), DCM, 0°C → RT, 4 h (yield: 85%).
-
Deprotection : Boc removal using TFA/DCM (1:1) to yield the free amine.
Coupling Strategies for Bis-Indole Assembly
Carbodiimide-Mediated Amide Bond Formation
The final step involves coupling the 1-methyl-1H-indole-3-carboxamide intermediate with 1H-indole-3-carbonyl chloride. This is achieved using carbodiimide reagents (e.g., EDC/HOBt) under inert conditions:
Protocol :
Palladium-Catalyzed C–H Activation
Recent advances employ Pd(OAc)₂/Cu(OAc)₂ systems for direct amidation, bypassing pre-functionalized intermediates:
Comparative Analysis of Methods
Optimization Challenges and Solutions
Regioselective Methylation
Methylation at the indole N1 position competes with O-methylation. Key strategies include:
Purification of Hydrophobic Intermediates
The compound’s hydrophobicity complicates isolation. Techniques include:
Industrial-Scale Considerations
Catalytic Efficiency
Pd/Cu systems, while efficient, pose cost and toxicity challenges. Alternatives under investigation:
Green Chemistry Metrics
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| PMI (kg/kg) | 12.4 | 6.8 |
| E-Factor | 34.7 | 18.9 |
| Solvent Waste (L/kg) | 8.2 | 3.1 |
Emerging Methodologies
Flow Chemistry
Microreactor systems enhance heat/mass transfer for exothermic steps (e.g., SOCl₂ reactions):
Chemical Reactions Analysis
Types of Reactions
N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: Reduction reactions can modify the carboxamide group.
Substitution: Electrophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This inhibition can affect various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substitution Patterns on the Indole Core
The target compound’s 1-methyl-1H-indole core distinguishes it from non-methylated analogs. For example:
- N-{2-[(1H-Indol-3-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide (CAS 951998-25-7) lacks the methyl group on the indole nitrogen, resulting in a lower molecular weight (346.4 vs. 374.4) and altered electronic properties .
Table 1: Key Structural Variations
Carboxamide Linker Variations
The ethylamino spacer in the target compound contrasts with shorter or bulkier linkers in analogs:
- N-(2-Phenylethyl)-1H-indole-3-carboxamide replaces the indole-3-carbonyl group with a phenylethyl chain, reducing structural complexity while enhancing lipophilicity .
- N-(Naphthalen-1-yl)-1-pentyl-1H-indole-3-carboxamide features a pentyl chain and naphthyl group, demonstrating how alkyl and aromatic substitutions influence receptor binding .
Physicochemical Properties and Spectroscopic Profiles
- NMR Analysis: The target compound’s 1-methyl group would produce distinct ¹H NMR signals (e.g., a singlet near δ 3.7 ppm for N–CH₃) compared to non-methylated analogs, which show broader NH indole peaks .
- Solubility: The ethylamino linker may improve aqueous solubility relative to dimethyl-substituted analogs .
Biological Activity
N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide, a compound belonging to the indolecarboxylic acid derivatives, has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes an indole moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 270.32 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, particularly those that are rapidly dividing.
Case Study: A549 Cell Line
In a study focusing on lung cancer, the compound showed preferential suppression of A549 cells compared to normal fibroblasts. The results indicated a dose-dependent decrease in cell viability, suggesting its potential as a therapeutic agent in lung cancer treatment.
Antimicrobial Activity
The compound also displayed promising antimicrobial properties. It was tested against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.98 µg/mL |
| MRSA | 0.78 µg/mL |
| Mycobacterium tuberculosis | 2.50 µg/mL |
These findings suggest that the compound may inhibit the growth of resistant bacterial strains, indicating its potential use in treating infections caused by such pathogens.
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to increased apoptosis in cancer cells.
- Antibacterial Mechanism : It disrupts bacterial cell wall synthesis and function, which is crucial for bacterial survival.
Recent Studies
A study published in 2023 evaluated a series of indole derivatives, including this compound, for their cytotoxicity and antibacterial activity. The results indicated that this compound had one of the lowest MIC values against MRSA among tested analogues, underscoring its potential as an effective antimicrobial agent .
Molecular Docking Studies
Molecular docking studies have been conducted to understand how this compound interacts at the molecular level with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies provide insights into optimizing the structure for enhanced activity.
Q & A
Q. What are the standard synthetic routes for N-{2-[(1H-indol-3-ylcarbonyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step reactions involving coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or HATU to form amide bonds. Key steps include:
- Activation of the indole-3-carboxylic acid with DCC.
- Coupling with ethylenediamine derivatives under inert conditions.
- Methylation of the indole nitrogen using methyl iodide in DMF. Optimization involves adjusting solvents (e.g., dichloromethane vs. DMF), reaction temperatures (0–25°C), and catalyst concentrations to maximize yield (>70%) and purity (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR spectroscopy (¹H/¹³C) to confirm backbone structure and substituent positions.
- High-resolution mass spectrometry (HR-MS) for molecular weight validation.
- HPLC with UV detection (λ = 254–280 nm) to assess purity.
- X-ray crystallography (if crystalline) for 3D conformation analysis .
Q. How does the compound’s stability vary under different storage and experimental conditions?
The compound is stable at room temperature in inert atmospheres but degrades under prolonged exposure to light or strong oxidizers. Stability assays recommend:
- Storage at –20°C in amber vials.
- Use of stabilizers (e.g., BHT) in polar solvents like methanol.
- Periodic HPLC monitoring to detect decomposition products like oxidized indole derivatives .
Q. What is the solubility profile of this compound in common laboratory solvents?
Solubility is highest in DMSO (>50 mg/mL) and dichloromethane (~30 mg/mL), moderate in methanol (~10 mg/mL), and poor in aqueous buffers (<1 mg/mL). Sonication or co-solvents (e.g., PEG-400) enhance dissolution for biological assays .
Q. What are the primary biological targets or pathways associated with this compound?
Preliminary studies suggest interactions with serotonin receptors (5-HT subtypes) and cannabinoid receptors (CB1/CB2), inferred from structural analogs. Target validation requires:
- Radioligand binding assays (e.g., competitive displacement with [³H]-CP55940 for CB1).
- Functional assays (e.g., cAMP modulation in HEK293 cells) .
Advanced Research Questions
Q. How can researchers resolve inconsistencies in synthetic yields across different batches?
Yield variability often stems from impurities in starting materials or incomplete amide coupling. Mitigation strategies include:
- Pre-purification of indole-3-carboxylic acid via recrystallization.
- Use of coupling agents like HATU with HOAt additive for improved efficiency.
- Real-time reaction monitoring via FT-IR to track carbonyl activation (peak ~1700 cm⁻¹) .
Q. What methodologies are effective for modifying the compound’s pharmacokinetic properties?
To enhance bioavailability or half-life:
- Prodrug synthesis : Introduce ester groups at the amide nitrogen for hydrolytic activation.
- Lipidization : Attach PEG chains or cholesterol moieties to improve membrane permeability.
- Metabolic stability assays : Incubate with liver microsomes (e.g., human CYP3A4) to identify vulnerable sites for structural shielding .
Q. How can the compound’s mechanism of action at molecular targets be elucidated?
Advanced approaches include:
- Cryo-EM or X-ray crystallography of the compound bound to CB1 receptor.
- Molecular dynamics simulations (50–100 ns trajectories) to study binding pocket interactions.
- Knockout cell lines (e.g., CRISPR-edited CB1⁻/⁻ neurons) to confirm target specificity .
Q. How do structural modifications (e.g., substituent changes) affect biological activity?
Comparative studies using analogs (e.g., methyl vs. ethyl groups at indole-N) reveal:
- Methyl substitution enhances CB1 affinity (Ki = 12 nM vs. 45 nM for ethyl).
- Polar groups (e.g., hydroxyl) reduce blood-brain barrier penetration but improve aqueous solubility. Structure-activity relationship (SAR) models using Free-Wilson analysis guide rational design .
Q. How should contradictory data on target selectivity be addressed?
Conflicting results (e.g., off-target binding to 5-HT2A) require:
- Orthogonal assays : Compare radioligand binding (IC50) vs. functional β-arrestin recruitment.
- Tissue-specific profiling : Test activity in brain vs. peripheral tissues using autoradiography.
- Meta-analysis of published datasets to identify consensus targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
